N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
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Description
N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H23ClN4O4 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.1407829 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, Prostaglandin G/H synthase 1, by binding to it This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins
Biochemical Pathways
By inhibiting Prostaglandin G/H synthase 1, the compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and fever generation. The downstream effects of this inhibition include reduced inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . .
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4/c24-17-7-5-15(6-8-17)23(31)28-11-12-32-20(28)14-27-22(30)21(29)25-10-9-16-13-26-19-4-2-1-3-18(16)19/h1-8,13,20,26H,9-12,14H2,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFOFJPSGJESOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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